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Compound of Interest

Compound Name:
2-(2-Chloro-3-

fluorophenyl)acetonitrile

CAS No.: 874285-20-8

Cat. No.: B1425674 Get Quote

Technical Guide: 2-(2-Chloro-3-
fluorophenyl)acetonitrile
CAS: 152643-57-1 | Molecular Formula: C₈H₅ClFN

Executive Summary
2-(2-Chloro-3-fluorophenyl)acetonitrile is a specialized benzylic nitrile intermediate used

primarily in the synthesis of fused heterocyclic pharmacophores. Its unique 2,3-dihalo

substitution pattern imposes specific steric and electronic constraints, making it a "privileged

scaffold" precursor for central nervous system (CNS) agents (e.g., orexin receptor antagonists)

and kinase inhibitors (e.g., BTK/BRAF targets). This guide outlines the structural properties,

validated synthesis protocols, and downstream applications of this critical building block.[1]

Chemical Identity & Structural Analysis[2][3][4]
The molecule features a methylene spacer separating a reactive nitrile group from a highly

substituted aromatic ring. The ortho-chloro and meta-fluoro substituents create a distinct

electronic environment that influences both the reactivity of the methylene protons and the

binding affinity of derived drugs.
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Key Physical Properties
Note: Experimental values for this specific isomer are often proprietary. Data below represents

consensus calculated values and experimental ranges for close structural analogs.

Property Value / Description

Molecular Weight 169.58 g/mol

Appearance Colorless to pale yellow oil or low-melting solid

Boiling Point ~265°C (760 mmHg) / 110-115°C (1-2 mmHg)

Density 1.3 ± 0.1 g/cm³

Solubility
Soluble in DCM, EtOAc, DMSO, Methanol;

Insoluble in Water

Flash Point >110°C (Closed Cup)

Electronic & Steric Considerations
Metabolic Stability: The fluorine atom at the 3-position blocks a common site of metabolic

oxidation (CYP450 mediated), extending the half-life of derived pharmaceutical agents.

Conformational Locking: The 2-chloro substituent introduces steric bulk that forces the

benzylic side chain out of planarity, a feature often exploited to lock conformations in enzyme

active sites.

Synthetic Protocol: Phase-Transfer Cyanation
Objective: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetonitrile from 2-(bromomethyl)-1-

chloro-3-fluorobenzene.

Reaction Logic
Direct nucleophilic substitution using alkali cyanides in alcoholic solvents often suffers from

poor solubility and slow kinetics. This protocol utilizes Phase Transfer Catalysis (PTC), which

transports cyanide ions from an aqueous phase into an organic phase, ensuring high yields

and safer handling of cyanide species.
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Reagents & Equipment[1]
Precursor: 1-(Bromomethyl)-2-chloro-3-fluorobenzene (CAS 68220-26-8)

Nucleophile: Sodium Cyanide (NaCN) [DANGER: ACUTE TOXIN][2][3]

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Solvent System: Toluene / Water (1:1 v/v)

Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, internal

thermometer.

Step-by-Step Methodology
Preparation: In a fume hood equipped with a cyanide scrubber, charge the flask with NaCN

(1.2 equiv) and Water (3.0 vol relative to precursor). Stir until dissolved.

Catalyst Addition: Add Toluene (3.0 vol) and TBAB (0.05 equiv).

Substrate Addition: Slowly add the benzyl bromide precursor (1.0 equiv) dropwise to the

biphasic mixture. Note: Exothermic reaction.

Reaction: Heat the mixture to 45-50°C and stir vigorously (800+ RPM) to maximize interfacial

surface area. Monitor by TLC or HPLC (approx. 4-6 hours).

Quench & Workup:

Cool to Room Temperature.[4][5]

Separate phases. Extract the aqueous layer once with Toluene.

CRITICAL SAFETY STEP: Treat the aqueous waste stream with bleach (NaOCl) to

oxidize residual cyanide to cyanate before disposal.

Purification: Wash the combined organic layers with water and brine. Dry over MgSO₄.[4]

Concentrate under reduced pressure.
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Isolation: Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient)

to yield the pure nitrile.

Synthesis Workflow Diagram

Start:
Benzyl Bromide Precursor

Add Reagents:
NaCN (aq) + Toluene + TBAB

Reaction:
Biphasic Stirring

50°C, 4-6 hrs

 Phase Transfer Workup:
Phase Separation

Bleach Quench (Aq)

 Complete Conversion Product:
2-(2-Chloro-3-fluorophenyl)acetonitrile

 Distillation

Click to download full resolution via product page

Caption: Phase-transfer catalyzed substitution workflow ensuring safety and high conversion.

Applications in Medicinal Chemistry
This nitrile is a versatile "linchpin" intermediate. The nitrile group serves as a masked

carboxylic acid, an amine precursor, or a heterocycle building block.

Divergent Synthesis Pathways
Isoquinoline Synthesis (Bischler-Napieralski): Reduction to the phenethylamine followed by

cyclization. Used in developing CNS-active agents similar to Isoquinoline alkaloids.

Indole Synthesis: Via the Meyer-Schuster rearrangement or similar cyclizations, accessing

scaffolds found in melatonin receptor agonists.

Alpha-Alkylation: The acidic benzylic protons allow for alkylation to create quaternary

centers, a strategy used in dual orexin receptor antagonists (similar to the chemical space of

Lemborexant).

Application Diagram
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Caption: Divergent synthetic utility of the nitrile scaffold in drug discovery.

Safety & Handling (HSE)
Signal Word: DANGER

Hazard Class Statement Precaution

Acute Toxicity (Oral) Toxic if swallowed (H301)
Do not eat/drink in lab. Wash

hands thoroughly.

Acute Toxicity (Dermal)
Toxic in contact with skin

(H311)

Wear nitrile gloves (double

gloving recommended) and

Tyvek suit.

Reactivity
Contact with acid liberates

HCN gas

NEVER mix cyanide waste

with acid. Keep pH > 10.

First Aid Protocol:

Inhalation/Ingestion: Immediate medical attention required. Administer Hydroxocobalamin

(Cyanokit) if available and trained.

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1425674?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CAS 152643-57-1. Retrieved from .

Starks, C. M. (1971).Phase-transfer catalysis. I. Heterogeneous reactions involving anion

transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical

Society. Link (Foundational protocol for PTC cyanation).

Global Blood Therapeutics, Inc. (2021).Patent US20210330643A1: Spray-dried dispersions

of BTK inhibitor formulations. (Demonstrates 2,3-halo-phenyl usage in kinase inhibitors).

Sigma-Aldrich (2025).Safety Data Sheet: 2-(Bromomethyl)-1-chloro-3-fluorobenzene.

(Precursor safety data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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